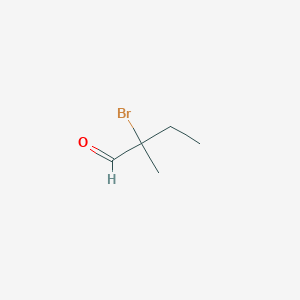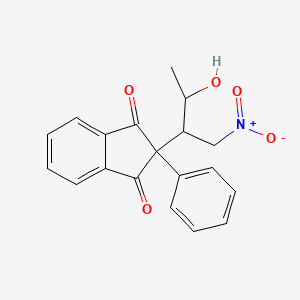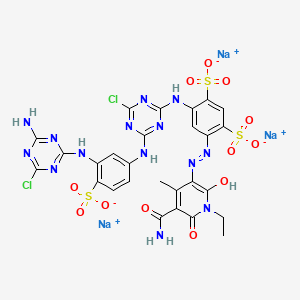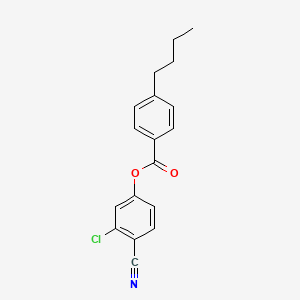
N,N-Diethyl-N-phenyltriimidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is a synthetic compound belonging to the class of carbodiimides. Carbodiimides are characterized by the functional group RN=C=NR, where R represents organic substituents. These compounds are known for their utility in organic synthesis, particularly in peptide coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide:
(R(H)N)2CS+HgO→(RN)2C+HgS+H2O
In some cases, a dehydrating agent is added to the reaction mixture to facilitate the process .
Another method involves the dehydration of N,N’-dialkylureas:
(R(H)N)2CO→(RN)2C+H2O
Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of isocyanates, which can be converted to carbodiimides with the loss of carbon dioxide:
2RN=C=O→(RN)2C+CO2
This reaction is catalyzed by phosphine oxides and is reversible .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-phenyltriimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as phosphine oxides. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N,N-Diethyl-N-phenyltriimidodicarbonic diamide has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a coupling agent.
Biology: The compound is used in the modification of biological molecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-phenyltriimidodicarbonic diamide involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is essential in the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another widely used carbodiimide in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Known for its stability and efficiency in coupling reactions.
Uniqueness
N,N-Diethyl-N-phenyltriimidodicarbonic diamide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to facilitate efficient coupling reactions makes it a valuable tool in synthetic chemistry .
Properties
CAS No. |
72693-36-8 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-carbamimidoyl-3,3-diethyl-1-phenylguanidine |
InChI |
InChI=1S/C12H19N5/c1-3-16(4-2)12(15)17(11(13)14)10-8-6-5-7-9-10/h5-9,15H,3-4H2,1-2H3,(H3,13,14) |
InChI Key |
WBEOCGRTWHUHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N(C1=CC=CC=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)



![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)





